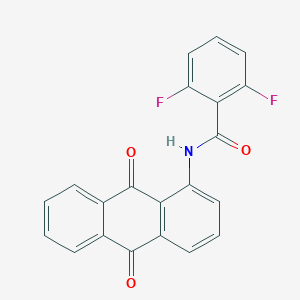

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide

Descripción

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F2NO3/c22-14-8-4-9-15(23)18(14)21(27)24-16-10-3-7-13-17(16)20(26)12-6-2-1-5-11(12)19(13)25/h1-10H,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBCTMZXCIJHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide typically involves the reaction of 1-aminoanthraquinone with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Anthraquinone Core

-

Redox activity : The anthraquinone moiety undergoes reduction to form anthracene-diols under basic conditions, enabling applications in organic electronics.

-

Photophysical interactions : The planar structure facilitates π-π stacking with aromatic systems (e.g., DNA intercalation), though this is a non-covalent interaction rather than a chemical reaction.

Fluorinated Benzamide Group

-

Electrophilic aromatic substitution : The electron-withdrawing fluorine atoms direct incoming electrophiles to the meta and para positions of the benzamide ring.

-

Nucleophilic substitution : Fluorine atoms at the 2- and 6-positions may participate in SNAr reactions under harsh conditions (e.g., with amines or alkoxides) .

Amide Group

-

Hydrolysis : The amide bond is stable under mild conditions but hydrolyzes in strongly acidic or basic environments to yield anthraquinone-1-amine and 2,6-difluorobenzoic acid.

-

Condensation reactions : The free amine (if regenerated) can react with carbonyl compounds to form imines or undergo re-amidation.

Amide Coupling Mechanism

The synthesis follows a carbodiimide-mediated coupling mechanism:

-

Activation of 2,6-difluorobenzoic acid by COMU to form an active ester.

-

Nucleophilic attack by 1-aminoanthracene-9,10-dione, facilitated by DIPEA.

-

Deprotonation and elimination of the urea byproduct to yield the final amide .

Fluorine Reactivity

-

Kinetic studies : Fluorine substituents reduce the electron density of the benzamide ring, slowing electrophilic attacks but enhancing stability toward oxidation.

-

19F NMR evidence : Fluorine chemical shifts in related compounds (e.g., δ −110 to −120 ppm) confirm electronic perturbation due to conjugation with the anthraquinone .

Spectroscopic Characterization

Table 2: Key Spectroscopic Data for Reaction Products

Aplicaciones Científicas De Investigación

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide is an organic compound belonging to the anthraquinone derivatives class. Anthraquinone derivatives are known for their diverse biological activities and are widely used in medicine, agriculture, and materials science.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide has several scientific research applications:

- Chemistry It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

- Biology The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

- Medicine Its derivatives are studied for their potential use in treating various diseases, including cancer and bacterial infections.

- Industry The compound is used in the development of dyes, pigments, and other materials with specific properties.

Research indicates that derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) exhibit notable antimicrobial properties. For example, studies have shown that certain derivatives possess significant antibacterial activity against various strains of bacteria. In addition to antibacterial activity, some derivatives have been tested for antifungal properties. The mechanism underlying the biological activity of these compounds often involves interaction with cellular targets that disrupt normal cellular functions. For instance, the presence of the anthracene moiety is believed to play a crucial role in intercalating DNA or inhibiting topoisomerases, which are vital for DNA replication and transcription processes.

Data Summary

The following table summarizes key findings regarding the biological activity of various derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl):

| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | Antibacterial | Staphylococcus aureus | 32 |

| N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-GABA derivative | Antifungal | Candida albicans | 16 |

| N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-fluorobenzamide | Antimicrobial | Escherichia coli | 32 |

Mecanismo De Acción

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the Anthraquinone-Benzamide Family

N-(1-Chloro-9,10-Dioxoanthracen-2-yl)-2,6-Difluorobenzamide

- Structural Difference : Chlorine substitution at the anthracene 1-position instead of hydrogen.

- Application : Explored as a cancer therapeutic candidate due to its high receptor affinity .

N,N′-(9,10-Dioxo-9,10-Dihydroanthracene-2,6-Diyl)bis(2-Chlorobenzamide)

- Structural Difference : Dual 2-chlorobenzamide groups at anthracene 2,6-positions.

- No direct pharmacological data available, but its synthesis (MFCD08282350) suggests utility in materials science or agrochemicals .

N-(9,10-Dihydro-9,10-Dioxo-1-Anthracenyl)-2,2,2-Trifluoro-N-Methyl-Acetamide

- Structural Difference : Trifluoroacetamide group replaces difluorobenzamide, with an additional methyl group on the nitrogen.

- Properties : Molecular weight 333.26 g/mol (vs. ~340–350 g/mol for the target compound). Used as a pharmaceutical intermediate, highlighting its role in synthesis rather than direct bioactivity .

Substituted Benzamide Derivatives in Agrochemicals

Several benzamide derivatives share the 2,6-difluorobenzamide backbone but differ in aromatic substituents and applications:

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., Cl, CF₃) enhance agrochemical activity by increasing stability and target binding.

- Environmental Concerns : Diflubenzuron is classified as a marine pollutant due to its persistence , whereas the target compound’s environmental impact remains unstudied.

Data Tables

Table 1: Molecular and Functional Comparison

*Estimated based on structural similarity.

Actividad Biológica

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through amidation reactions involving 9,10-dioxo-9,10-dihydroanthracene derivatives. Various spectroscopic methods such as NMR, NMR, and infrared spectroscopy have been employed to characterize the compound. For instance, the synthesis of related derivatives has been documented with detailed spectroscopic data confirming their structures .

Biological Activity

Antimicrobial Activity

Research indicates that derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) exhibit notable antimicrobial properties. For example, studies have shown that certain derivatives possess significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest effective inhibition at low concentrations .

Antifungal Properties

In addition to antibacterial activity, some derivatives have been tested for antifungal properties. A specific GABA derivative of the compound has been investigated as a potential antifungal agent. Its effectiveness was assessed through in vitro assays demonstrating promising results against common fungal pathogens .

Mechanism of Action

The mechanism underlying the biological activity of these compounds often involves interaction with cellular targets that disrupt normal cellular functions. For instance, the presence of the anthracene moiety is believed to play a crucial role in intercalating DNA or inhibiting topoisomerases, which are vital for DNA replication and transcription processes .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against both bacterial strains, indicating substantial antibacterial potential.

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal activity of a GABA derivative related to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(4-fluorophenyl)acetamide. The compound showed effective inhibition against Candida albicans with an MIC of 16 µg/mL.

Data Summary

The following table summarizes key findings regarding the biological activity of various derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl):

| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | Antibacterial | Staphylococcus aureus | 32 |

| N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-GABA derivative | Antifungal | Candida albicans | 16 |

| N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-fluorobenzamide | Antimicrobial | Escherichia coli | 32 |

Q & A

Q. What are the recommended synthetic routes for preparing N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide, and how can reaction yields be optimized?

The synthesis typically involves coupling 1-aminoanthraquinone with 2,6-difluorobenzoyl chloride. Two primary methodologies are used:

- Acid chloride method : Reacting the amine with the acid chloride in anhydrous conditions (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl. This method yields >90% in optimized conditions .

- Carbodiimide coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid (if starting from the free acid). However, this route is less efficient (~24% yield) due to steric hindrance and side reactions .

Optimization tips : Use inert atmosphere (N₂), high-purity reagents, and controlled stoichiometry. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound, and how do they validate its structure?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns on the anthraquinone and benzamide moieties. For example, the anthraquinone protons appear as deshielded aromatic signals (~δ 8.0–8.5 ppm), while fluorine atoms induce splitting in adjacent protons .

- IR spectroscopy : Detect amide C=O stretching (~1650–1700 cm⁻¹) and anthraquinone carbonyl peaks (~1670 cm⁻¹) .

- Mass spectrometry (GC-MS/HRMS) : Verify molecular weight (expected [M+H]⁺ ~423.3 g/mol based on C₂₁H₁₂F₂NO₃) and fragmentation patterns .

Q. What physicochemical properties (e.g., solubility, logP) influence its applicability in biological assays?

- logP : Estimated ~4.5 (similar to structurally related anthraquinone derivatives), indicating moderate lipophilicity suitable for cellular uptake but potential solubility challenges in aqueous buffers .

- Hydrogen-bonding capacity : 6 hydrogen-bond acceptors and 1 donor (amide NH), influencing interactions with biological targets like enzymes or receptors .

- Solubility : Poor in water; recommend DMSO or DMF as stock solvents, with dilution in assay buffers containing surfactants (e.g., Tween-80) to prevent precipitation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, pharmacophore analysis) predict the compound’s bioactivity, and what targets are plausible?

- VEGFR2 inhibition : A structurally similar compound (N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide) showed high affinity (-9.8 kcal/mol) for VEGFR2 via hydrogen bonding (Cys917) and hydrophobic interactions (Glu883, Val914) . Use Schrödinger Suite or AutoDock Vina to model interactions with the ATP-binding pocket.

- Pharmacophore features : The anthraquinone core acts as a planar hydrophobic moiety, while the difluorobenzamide group provides hydrogen-bonding and electrostatic complementarity . Validate predictions with in vitro kinase assays.

Q. What experimental strategies resolve contradictions in crystallographic data for anthraquinone derivatives?

- Twinned data refinement : Use SHELXL for high-resolution data (<1.0 Å) to model disorder or pseudosymmetry. For low-resolution data, apply restraints (e.g., SIMU/DELU) to stabilize anisotropic displacement parameters .

- Hydrogen-bond networks : Analyze intermolecular interactions (e.g., O–H∙∙∙O, N–H∙∙∙O) in crystal packing. For example, anthraquinone sulfonamide derivatives form layered structures via H-bonding, stabilizing the lattice .

Q. How does the electronic effect of fluorine substituents impact the compound’s reactivity and stability?

- Electron-withdrawing effect : The 2,6-difluoro groups on benzamide increase electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in hydrolysis studies).

- Steric protection : Fluorine’s small size minimizes steric hindrance, allowing efficient π-π stacking with aromatic residues in target proteins .

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles in preclinical models .

Q. What analytical methods quantify degradation products under stress conditions (e.g., light, pH)?

- HPLC-DAD/LC-MS : Monitor photodegradation (e.g., anthraquinone ring cleavage) or hydrolysis (amide bond cleavage) under accelerated conditions (UV light, 40°C). Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) .

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Identify major degradants via high-resolution mass spectrometry and NMR .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Anthraquinone modifications : Introduce electron-donating groups (e.g., –OCH₃) at position 4 to enhance π-stacking with hydrophobic pockets.

- Benzamide substitutions : Replace fluorine with chlorine to increase steric bulk and target selectivity. For example, teflubenzuron (a pesticidal analog) uses 3,5-dichloro substitution .

- Bioisosteres : Replace the amide with sulfonamide or urea groups to modulate solubility and binding kinetics .

Q. What in vitro assays are suitable for evaluating its potential as an anticancer agent?

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Angiogenesis models : Test inhibition of endothelial tube formation in Matrigel assays, correlating with VEGFR2 affinity .

- Apoptosis markers : Quantify caspase-3/7 activation and Annexin V staining via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.